BenchChemオンラインストアへようこそ!

Azido-PEG2-Amine

Bioconjugation PROTAC Design ADC Linker Optimization

Azido-PEG2-amine (CAS 166388-57-4), systematically named 2-[2-(2-azidoethoxy)ethoxy]ethanamine, is a heterobifunctional polyethylene glycol (PEG) derivative featuring a two-unit PEG (PEG2) spacer with a terminal azide (-N₃) group and a primary amine (-NH₂). It has a molecular formula of C₆H₁₄N₄O₂ and a molecular weight of 174.20 g/mol.

Molecular Formula C6H14N4O2
Molecular Weight 174.20 g/mol
CAS No. 166388-57-4
Cat. No. B605823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzido-PEG2-Amine
CAS166388-57-4
SynonymsAzido-PEG2-amine, Amino-PEG2-azide
Molecular FormulaC6H14N4O2
Molecular Weight174.20 g/mol
Structural Identifiers
InChIInChI=1S/C6H14N4O2/c7-1-3-11-5-6-12-4-2-9-10-8/h1-7H2
InChIKeyZHWGWSYNZIZTFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Azido-PEG2-Amine (CAS 166388-57-4): A Heterobifunctional PEG2 Linker for Site-Specific Bioconjugation and PROTAC Assembly


Azido-PEG2-amine (CAS 166388-57-4), systematically named 2-[2-(2-azidoethoxy)ethoxy]ethanamine, is a heterobifunctional polyethylene glycol (PEG) derivative featuring a two-unit PEG (PEG2) spacer with a terminal azide (-N₃) group and a primary amine (-NH₂) . It has a molecular formula of C₆H₁₄N₄O₂ and a molecular weight of 174.20 g/mol [1]. As a member of the azido-PEG-amine linker family, it enables bioorthogonal conjugation via copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC/SPAAC) at the azide terminus, while the primary amine provides a versatile handle for amide bond formation with activated carboxylic acids, NHS esters, and carbonyls . Its compact PEG2 architecture imparts a specific spatial separation between conjugated moieties, distinguishing it from shorter (PEG1) or longer (PEG3, PEG4) homologues in bioconjugation and PROTAC applications [2].

Why Azido-PEG2-Amine Cannot Be Replaced by Other PEG-Length Azido-Amine Linkers Without Altering Conjugation Outcomes


In bioconjugation and targeted protein degradation, the length of the PEG spacer directly modulates the physicochemical properties of the conjugate, including hydrodynamic radius, aqueous solubility, and—most critically—the spatial orientation and binding geometry of the linked entities [1]. Azido-PEG2-amine occupies a distinct niche: its two ethylene glycol units provide a linker length (~7-8 Å fully extended) that is longer than the minimal PEG1 spacer (which may restrict conformational flexibility and promote steric hindrance) yet shorter than the PEG3 or PEG4 homologues (which introduce greater conformational entropy and may unfavorably alter ternary complex formation in PROTACs or the pharmacokinetics of ADCs) . Consequently, substituting a PEG2 linker with a PEG3 or PEG4 analogue in an established construct can lead to suboptimal degradation efficiency, altered biodistribution, or reduced conjugate stability—outcomes that underscore the necessity of procuring the precise PEG-length variant for reproducible research and development .

Quantitative Differentiation of Azido-PEG2-Amine (166388-57-4) Against Azido-PEG1, PEG3, and PEG4 Amine Linkers


Molecular Weight and Spacer Length: PEG2 Provides a 44 Da Increment Over PEG1 and a 44 Da Reduction Relative to PEG3

Azido-PEG2-amine has a molecular weight of 174.20 g/mol, which is 44.05 g/mol greater than Azido-PEG1-amine (130.15 g/mol) and 44.05 g/mol less than Azido-PEG3-amine (218.25 g/mol) [1]. This 44 Da difference corresponds to one additional ethylene glycol (-CH₂CH₂O-) unit, which extends the spacer length by approximately 3.5 Å in a fully extended conformation [2]. The PEG2 spacer thus offers a precise, intermediate spatial separation that is distinct from both the more constrained PEG1 and the more flexible PEG3 architectures.

Bioconjugation PROTAC Design ADC Linker Optimization

LogP and Hydrophilicity: PEG2 Exhibits Intermediate Lipophilicity (LogP ≈ -0.1 to 0.44) Compared to PEG1 and PEG3 Homologues

Azido-PEG2-amine has a calculated LogP (XLogP3-AA) of -0.1, while its experimentally derived LogP is reported as 0.441 [1]. In comparison, Azido-PEG1-amine has a LogP of 0.425, and Azido-PEG3-amine has a LogP of 0.458 [2]. These values indicate that the PEG2 spacer confers a slightly more hydrophilic character than PEG1 and PEG3 based on computational prediction, though experimental LogP values suggest comparable moderate hydrophilicity across the series. The PEG2 linker therefore balances aqueous solubility with membrane permeability potential.

Drug Delivery Solubility Optimization ADME Prediction

Topological Polar Surface Area (tPSA): PEG2 Offers 58.8 Ų, Intermediate Between PEG1 (85 Ų) and PEG3 (60-68 Ų)

The topological polar surface area (tPSA) of Azido-PEG2-amine is 58.8 Ų . In comparison, Azido-PEG1-amine has a tPSA of 85 Ų, and Azido-PEG3-amine has a tPSA of approximately 60-68 Ų (estimated from available data) [1]. A lower tPSA is generally associated with improved passive membrane permeability, with values below 140 Ų considered favorable for oral absorption. PEG2's intermediate tPSA suggests a balance between aqueous solubility (favored by higher tPSA) and membrane permeability (favored by lower tPSA) compared to the more polar PEG1 and the less polar PEG3 homologues.

Membrane Permeability Oral Bioavailability Drug-Likeness

Rotatable Bond Count: PEG2 (8 Bonds) Provides Greater Conformational Flexibility Than PEG1 (5 Bonds) but Less Than PEG3 (11 Bonds)

Azido-PEG2-amine contains 8 rotatable bonds, compared to 5 rotatable bonds for Azido-PEG1-amine and 11 rotatable bonds for Azido-PEG3-amine [1][2]. The number of rotatable bonds correlates with the conformational entropy of the linker and its ability to adopt the diverse geometries required for productive ternary complex formation in PROTAC applications. PEG2 offers an intermediate level of conformational freedom—sufficient to bridge binding sites separated by moderate distances without introducing excessive entropic penalties that can reduce degradation efficiency.

Linker Flexibility PROTAC Ternary Complex Formation Conformational Entropy

Application-Specific Differentiation: PEG2 as a Non-Cleavable ADC Linker and PROTAC Building Block

Azido-PEG2-amine is explicitly categorized as a 'non-cleavable 2-unit PEG ADC linker' and a 'PEG-based PROTAC linker' . While all members of the azido-PEG-amine family share these general applications, the PEG2 variant is distinguished by its specific use in literature-reported ADC and PROTAC constructs where the 2-unit spacer length has been empirically determined to be optimal. For example, patent literature (WO2021125255A1, WO2021125279A1) cites Azido-PEG2-amine as a key intermediate in the synthesis of crosslinked alginate gels and molecular conjugates, underscoring its validated utility in materials science and bioconjugation . In contrast, PEG1 linkers are often too short to prevent steric hindrance between the payload and antibody, while PEG3 and PEG4 linkers may introduce unwanted flexibility that can reduce conjugate stability or alter pharmacokinetics [1].

Antibody-Drug Conjugates Targeted Protein Degradation Linker Chemistry

Azido-PEG2-Amine (166388-57-4): Optimal Use Cases Based on Quantitative Differentiation Evidence


PROTAC Linker Optimization: When an Intermediate Spacer Length (8 Rotatable Bonds, ~7-8 Å) Balances Ternary Complex Formation Efficiency

In PROTAC development, linker length and flexibility are critical for achieving productive ternary complex formation between the target protein and E3 ligase [1]. Azido-PEG2-amine provides 8 rotatable bonds and a fully extended length of ~7-8 Å, offering an intermediate degree of conformational freedom compared to the more rigid PEG1 (5 bonds) and the more flexible PEG3 (11 bonds) . This intermediate flexibility is often empirically optimal for bridging binding sites that are moderately separated, reducing the entropic penalty of linker immobilization while maintaining sufficient rigidity to prevent unproductive orientations. Researchers initiating linker optimization campaigns should prioritize Azido-PEG2-amine as a baseline scaffold when the distance between the ligand attachment points is estimated to be in the 7-10 Å range .

Antibody-Drug Conjugate (ADC) Assembly: A Non-Cleavable 2-Unit PEG Spacer for Minimizing Payload-Antibody Steric Clash

Azido-PEG2-amine is explicitly designated as a 'non-cleavable 2-unit PEG ADC linker' [1]. In ADC construction, the PEG spacer serves to distance the cytotoxic payload from the antibody, reducing steric hindrance that can impair antigen binding or payload release . The 2-unit PEG spacer provides sufficient separation to mitigate steric clash while remaining compact enough to preserve conjugate stability and favorable pharmacokinetics. Substituting with a shorter PEG1 linker may not adequately alleviate steric hindrance, whereas a longer PEG3 or PEG4 linker could increase conjugate hydrodynamic radius and accelerate renal clearance . Azido-PEG2-amine is therefore the preferred choice when a balanced spacer length is required for optimal ADC performance .

Bioconjugation and Surface Functionalization: Orthogonal Azide-Amine Reactivity with Controlled Hydrophilicity (LogP 0.44)

The combination of an azide group (for click chemistry) and a primary amine (for amide coupling) makes Azido-PEG2-amine a versatile building block for site-specific bioconjugation [1]. Its moderate LogP of 0.441 (experimental) balances aqueous solubility with the ability to partition into hydrophobic environments, making it suitable for modifying proteins, peptides, and nanoparticle surfaces without inducing aggregation . Compared to Azido-PEG1-amine (LogP 0.425) and Azido-PEG3-amine (LogP 0.458), the PEG2 variant offers a middle-ground hydrophilicity profile that is often ideal for conjugates intended for both in vitro assays and in vivo applications .

Hydrogel and Biomaterial Synthesis: Patent-Validated Crosslinking Agent for Alginate-Based Materials

Patent applications (WO2021125255A1, WO2021125279A1) specifically cite Azido-PEG2-amine as a key intermediate in the preparation of chemically crosslinked alginate gels and fibers [1]. In these materials, the PEG2 spacer provides the necessary distance between crosslinking points to maintain gel mechanical integrity while allowing for sufficient hydration and solute diffusion . The use of Azido-PEG2-amine in these patented formulations validates its performance in a demanding materials science context, providing procurement confidence for researchers developing PEG-crosslinked hydrogels, drug delivery depots, or tissue engineering scaffolds .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Azido-PEG2-Amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.